molecular formula C8H19ClN2 B592377 trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride CAS No. 1388893-25-1

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Cat. No.: B592377
CAS No.: 1388893-25-1
M. Wt: 178.704
InChI Key: MIJSXIADUYWAAR-UHFFFAOYSA-N
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Description

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride: is a chemical compound with the molecular formula C8H19ClN2. It is a derivative of cyclohexane, featuring two methyl groups and two amine groups attached to the cyclohexane ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride typically involves the reaction of cyclohexane derivatives with methylamine. One common method includes the hydrogenation of N,N-dimethylcyclohexane-1,4-diamine in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt in solid form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in catalysis, biochemical assays, or therapeutic applications .

Comparison with Similar Compounds

Uniqueness: trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Biological Activity

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride , with the molecular formula C8H20Cl2N2C_8H_{20}Cl_2N_2 and a molecular weight of approximately 215.17 g/mol, is a compound that has garnered attention for its potential biological activities. This compound is a salt formed from the reaction of trans-N1,N1-dimethylcyclohexane-1,4-diamine and hydrochloric acid, leading to its dihydrochloride form. Its unique structural features, particularly the presence of two methyl groups on the nitrogen atoms and the specific geometric configuration, may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds with similar diamine structures often demonstrate significant pharmacological properties due to their amine functional groups, which can facilitate interactions with biological systems. These interactions can lead to various biological effects, such as:

  • Enzyme inhibition : Diamines may act as inhibitors for certain enzymes by mimicking substrate structures.
  • Receptor modulation : The compound could potentially influence receptor activity, affecting signaling pathways within cells.

Comparative Analysis of Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
N,N-Dimethylcyclohexane-1,2-diamine dihydrochlorideC8H20Cl2N2Similar structure but differs in amine position
4-N,N-Dimethylcyclohexane-1,4-diamineC8H20N2Lacks hydrochloride; used in different applications
Trans-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride C8H20Cl2N2 Geometric isomer; may exhibit different properties

This comparison highlights that while this compound shares structural similarities with other compounds, its unique configuration may lead to distinct biological activities.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, studies on similar diamines have provided insights into their potential applications:

  • Anticancer Activity : Some diamines have been investigated for their ability to inhibit tumor growth by interfering with cellular processes. For instance, certain derivatives have shown promise in preclinical models by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Research indicates that diamines can exhibit antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties worth exploring.

Future Directions

Given the preliminary insights into the biological activity of this compound and its structural relatives, further research is warranted. Potential areas for investigation include:

  • In vitro and in vivo studies : To elucidate the specific mechanisms through which this compound exerts its effects on biological systems.
  • Pharmacokinetics and toxicity assessments : Understanding how the compound behaves in biological systems will be crucial for evaluating its safety and efficacy as a therapeutic agent.

Properties

IUPAC Name

4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJSXIADUYWAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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